molecular formula C10H6N2O5 B1355132 2-Hydroxy-6-nitroquinoline-3-carboxylic acid CAS No. 85870-49-1

2-Hydroxy-6-nitroquinoline-3-carboxylic acid

Cat. No. B1355132
CAS RN: 85870-49-1
M. Wt: 234.16 g/mol
InChI Key: MBKQRJOWRRDAJL-UHFFFAOYSA-N
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Description

2-Hydroxy-6-nitroquinoline-3-carboxylic acid is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. This particular compound features a nitro group at the 6th position and a hydroxy group at the 2nd position on the quinoline ring, with a carboxylic acid group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Pictet-Spengler reaction has been employed to synthesize tetrahydroisoquinoline carboxylic acids, which are structurally related to 2-hydroxy-6-nitroquinoline-3-carboxylic acid . Another approach involves the reductive coupling reactions of nitrochalcones to yield 2-arylquinoline derivatives . Additionally, the synthesis of 8-nitroquinoline-2-carboxylic acid has been optimized through nitration and oxidation steps, which could be adapted for the synthesis of the 6-nitro isomer . The Sonogashira cross-coupling reaction has also been used to introduce ethynyl groups into the quinoline ring, demonstrating the versatility of synthetic methods available for quinoline modification .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The substitution pattern on the quinoline core, such as the hydroxy and nitro groups, can significantly influence the chemical and biological properties of the compound. The structures of synthesized quinoline derivatives are often confirmed using spectral data such as infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, 4-hydroxy-2-quinolones can be reduced to quinoline-3-carboxamides or converted to symmetrical hydrazines depending on the reaction conditions . The solid-phase synthesis of 3-hydroxy-6-nitroquinolin-4(1H)-ones demonstrates the potential for introducing substituents at different positions on the quinoline ring . The reductive coupling reactions mentioned earlier also highlight the ability to form new bonds within the quinoline framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. The presence of a nitro group can affect the electron distribution and reactivity of the molecule, while the hydroxy group can contribute to hydrogen bonding and solubility. The carboxylic acid group can undergo deprotonation, making the compound acidic. These properties are important for the compound's solubility, stability, and reactivity, which are crucial for its potential applications in medicinal chemistry and material science.

Scientific Research Applications

Photolabile Protecting Groups

2-Hydroxy-6-nitroquinoline-3-carboxylic acid and its derivatives have been studied for their potential as photolabile protecting groups. For instance, 8-bromo-7-hydroxyquinoline (BHQ), a derivative, shows greater photon quantum efficiency and sensitivity to multiphoton-induced photolysis than other esters. This property makes it useful for in vivo applications, particularly as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis of Bioactive Compounds

These compounds have been explored for their role in synthesizing various bioactive molecules. For instance, 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids 2-nitrobenzylidenehydrazides, which bear similarity to 2-Hydroxy-6-nitroquinoline-3-carboxylic acid, were studied for their antitubercular activity (Ukrainets, Sidorenko, & Golovchenko, 2007).

Solid-Phase Synthesis

The efficiency of solid-phase synthesis of related compounds, such as 3-hydroxy-2,7-disubstituted-6-nitroquinolin-4(1H)-ones, has been demonstrated, providing a foundation for the synthesis of diverse hydroxyquinolinones (Křupková, Soural, Hlaváč, & Hradil, 2009).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of 6-nitro-4-hydroxy-2-quinolone derivatives, which are structurally related to 2-Hydroxy-6-nitroquinoline-3-carboxylic acid. These compounds have shown moderate to good activity against various bacterial and fungal species (A.El-Agamey & Abo Attaia, 2012).

Synthesis of Novel Chemical Structures

Synthesis and X-Ray Structure of a Model 4- Oxo[1,4]benzoxazepino[2,3-h]quinoline-3-carboxylic Ester have been explored, indicating the potential of these compounds in developing novel chemical structures with potential biological activities (Farrayeh, El-Abadelah, Zahra, Haddad, & Voelte, 2013).

properties

IUPAC Name

6-nitro-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-9-7(10(14)15)4-5-3-6(12(16)17)1-2-8(5)11-9/h1-4H,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKQRJOWRRDAJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518293
Record name 6-Nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-nitroquinoline-3-carboxylic acid

CAS RN

85870-49-1
Record name 1,2-Dihydro-6-nitro-2-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85870-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.7 g (37 mmol) of the above ester and 200 ml of 1 N sodium hydroxide is heated on the steam bath for 11/4 hours. The resulting suspension is poured over ice and acidified with 250 ml of 1 N hydrochloric acid. The solid is collected by filtration and washed with water and ethanol to give 8.15 g the title acid, mp>310°.
Name
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

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